molecular formula C13H16O B1278228 2-(2-Phenylethyl)cyclopentan-1-one CAS No. 14721-44-9

2-(2-Phenylethyl)cyclopentan-1-one

Cat. No. B1278228
CAS RN: 14721-44-9
M. Wt: 188.26 g/mol
InChI Key: KWUMHBBOKACBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethyl)cyclopentan-1-one is a compound that falls within the category of cyclopentane derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis of complex organic molecules. The cyclopentane core is a common motif in many natural products and pharmaceuticals, making the study of its derivatives crucial for advancing medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be achieved through various methods, including intramolecular carbolithiation of olefins. In the papers provided, the synthesis of related compounds, such as 1,2-dialkyl-1-phenyl cyclopentanes, has been described. These syntheses involve the use of butyllithium-promoted carbocyclisation and are highly stereoselective, producing compounds with high stereocontrol at all three stereogenic centers . The choice of solvent plays a critical role in determining the stereochemistry of the resulting compounds, with THF favoring the cis configuration and pentane favoring the trans configuration .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can influence the physical and chemical properties of the compound. The X-ray crystallography of a related compound, 3-benzylidenpentacyclo[9.2.1.5,8.11,11.02,10.04,9]-pentadecane, reveals a highly symmetric condensed cyclopentane system with specific conformational features . Although not directly related to 2-(2-Phenylethyl)cyclopentan-1-one, this analysis provides insight into the structural parameters that can be expected in cyclopentane derivatives.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers do not provide specific reactions for 2-(2-Phenylethyl)cyclopentan-1-one, but they do discuss the reactivity of similar cyclopentane derivatives. For instance, the palladium-catalyzed synthesis of condensed cyclopentanes involves insertion into a Pd-C bond followed by a reductive elimination step, which is highly stereoselective . These reactions are crucial for constructing the cyclopentane core in a controlled manner.

Physical and Chemical Properties Analysis

Cyclopentane-1,3-diones, which share a similar cyclopentane core with 2-(2-Phenylethyl)cyclopentan-1-one, have been studied for their physical-chemical properties. These compounds exhibit pKa values in the range of carboxylic acids and can act as isosteres for the carboxylic acid functional group . This suggests that 2-(2-Phenylethyl)cyclopentan-1-one may also have unique acidity and lipophilicity properties that could be exploited in drug design. The versatility of the cyclopentane structure allows for a wide range of substitutions, which can fine-tune the properties of the final compound .

Scientific Research Applications

  • Stereoselective Syntheses : Research has been conducted on the stereoselective synthesis of compounds related to 2-(2-Phenylethyl)cyclopentan-1-one, emphasizing the control over stereogenic centers in the molecular structure (Krief et al., 1996).

  • Copolymerization in Polymer Science : Studies have explored the copolymerization of related compounds with ethylene, leading to the formation of random copolymers with potential applications in materials science (Pragliola et al., 2013).

  • Analytical Characterizations : Analytical characterizations of structurally related research chemicals have been conducted, focusing on comprehensive analyses using techniques like mass spectrometry and chromatography (Dybek et al., 2019).

  • Synthetic Intermediate in Organic Synthesis : Cyclopentane-1,2-dione, closely related to the compound of interest, has been employed as a synthetic intermediate in the preparation of various organic compounds, indicating the versatility of such structures in synthetic chemistry (Wrobel & Cook, 1980).

  • Potential Inhibitors in Biochemistry : There has been research into compounds such as 2-cyclopenten-1-ones, which are structurally similar, as potential alkylating inhibitors of enzymes, although specific compounds in these studies were found to be inactive (Durand et al., 1993).

  • Hydrogen Storage Materials : Studies have been conducted on derivatives of cyclopentane for applications in hydrogen storage, analyzing properties like viscosity, thermal stability, and gas stream purity (Luo et al., 2013).

  • Reactivity and Structural Studies : Research has been conducted on the reactivity and molecular structure of related compounds, exploring how structural changes affect chemical reactivity and properties (Adam et al., 1994).

  • Hydrocarbon Oxidation : The reactivity of peroxo complexes towards substrates such as cyclopentane has been studied, which is relevant in understanding selective hydrocarbon oxidation (Lecloux et al., 1999).

properties

IUPAC Name

2-(2-phenylethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMHBBOKACBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435264
Record name 2-(2-phenylethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)cyclopentan-1-one

CAS RN

14721-44-9
Record name 2-(2-phenylethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.